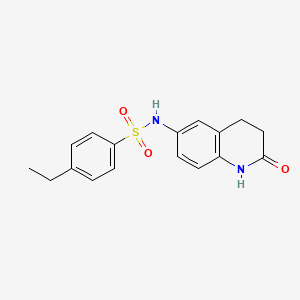

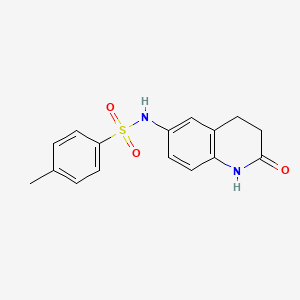

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

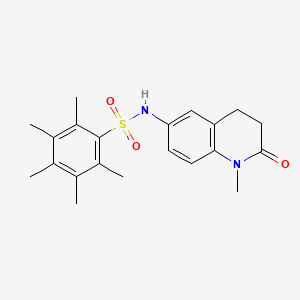

“4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C20H24N2O3S . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroquinoline ring attached to a benzene ring via a sulfonamide linkage . The tetrahydroquinoline ring is substituted at the 2-position with an oxo group and at the 6-position with an ethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.49 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It has a partition coefficient (logP) of 4.516 and a distribution coefficient (logD) of 4.485 . Its water solubility (LogSw) is -4.22 . It has a polar surface area of 56.518 . It has no chiral centers and 35% of its carbon bonding is sp3 .Aplicaciones Científicas De Investigación

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been studied extensively in the scientific community due to its potential applications in drug discovery and development. In particular, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Additionally, this compound has been used in a variety of laboratory experiments, such as in vitro studies of enzyme inhibition and in vivo studies of drug metabolism.

Mecanismo De Acción

Target of Action

These compounds have been associated with multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines interact with their targets to exert their therapeutic effects .

Biochemical Pathways

It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines can influence various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Given the therapeutic and pharmacological activities associated with 2-oxo-1,2,3,4-tetrahydropyrimidines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound is relatively stable and can be stored at room temperature. However, this compound is also relatively expensive and may not be suitable for large-scale experiments. Additionally, this compound is not approved for human use and should only be used in laboratory settings.

Direcciones Futuras

There are a number of potential future directions for 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide research. One potential direction is to further study the mechanism of action of this compound and its potential to inhibit the enzyme CYP3A4. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of this compound and its potential to increase the bioavailability of drugs. Furthermore, further studies could be conducted to evaluate the potential of this compound as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Finally, further studies could be conducted to evaluate the potential of this compound as an anti-inflammatory agent and an antioxidant.

Métodos De Síntesis

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is synthetically produced by a process called reductive amination, which is a reaction between an aldehyde or ketone and an amine. This reaction is catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. In the case of this compound, the aldehyde used is 4-ethylbenzaldehyde and the amine is 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide, and the resulting product is this compound.

Propiedades

IUPAC Name |

4-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-12-3-7-15(8-4-12)23(21,22)19-14-6-9-16-13(11-14)5-10-17(20)18-16/h3-4,6-9,11,19H,2,5,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGWNWYJCMHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511447.png)

![ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511452.png)

![ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511456.png)

![N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511535.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511543.png)

![ethyl 4-{2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B6511544.png)